

XMD-17-51: A Technical Guide on its Interaction with AMPK Family Kinases

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the pyrimido-diazepinone compound, **XMD-17-51**, focusing on its mechanism of action and inhibitory effects on the AMP-activated protein kinase (AMPK) family. It is intended to serve as a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

Introduction: Profile of a Potent NUAK1 Inhibitor

XMD-17-51 is a potent kinase inhibitor originally developed as a highly selective inhibitor of NUAK1 (NUAK family SNF1-like kinase 1), a member of the AMPK-related kinase family.[1] It is a derivative of an earlier compound, HTH-01-015.[1] While its primary target is NUAK1, subsequent profiling has revealed that XMD-17-51 also exhibits inhibitory activity against several other members of the AMPK family, as well as other kinases such as Doublecortin-like kinase 1 (DCLK1).[1][2] This makes it a valuable tool for studying the roles of these kinases in cellular processes and a potential candidate for therapeutic development, particularly in oncology.[2]

Mechanism of Action and Kinase Selectivity

The primary mechanism of action for **XMD-17-51** is the direct inhibition of kinase activity. Its high potency against NUAK1 is a key characteristic, but its effects on other related kinases are crucial for understanding its complete biological activity profile.



The potency of **XMD-17-51** has been quantified against several kinases using in vitro, cell-free enzymatic assays. The half-maximal inhibitory concentration (IC50) values provide a measure of the drug's potency.

Kinase Target	Family	IC50 Value	Reference
NUAK1	AMPK	1.5 nM	
DCLK1	CAMK	14.64 nM	_

Kinome-wide screening provides a broader perspective on the selectivity of an inhibitor. Profiling of **XMD-17-51** at a concentration of 1 μ M against a large panel of kinases has demonstrated significant inhibition of several AMPK family members.

Kinase Target	Family	% Inhibition (at 1 μΜ)	Reference
NUAK1	AMPK	>95%	
MARK1	AMPK	>90%	_
MARK3	AMPK	>90%	_
BRSK1	AMPK	>90%	_
AMPK	AMPK	>90%	_

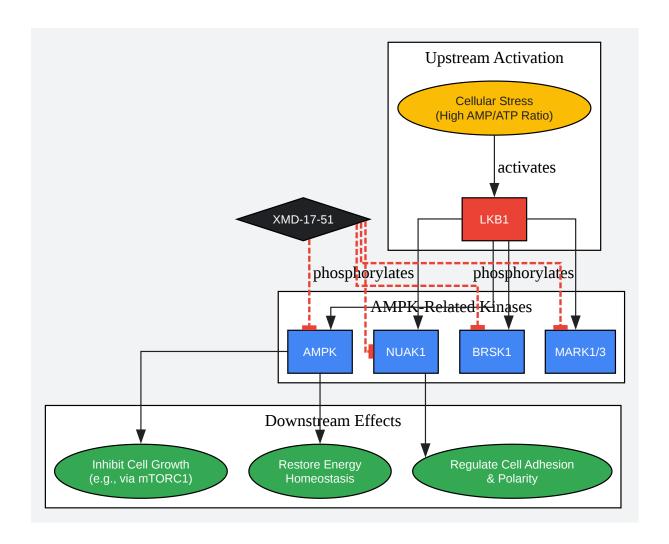
(Note: Percentage inhibition values are estimated from kinase profiling data presented in Banerjee et al., 2014, as cited in subsequent studies. Specific numerical values beyond graphical representation may vary.)



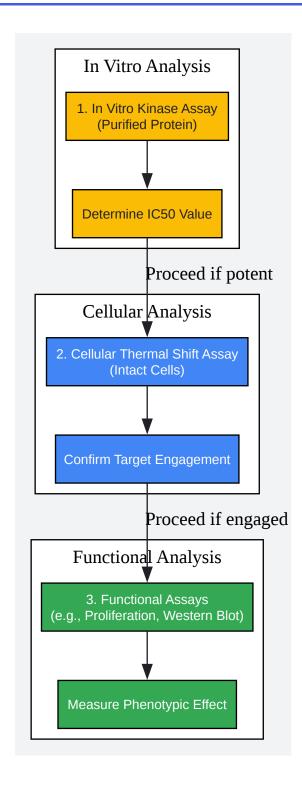
Relevant Signaling Pathways

NUAK1 is a member of the AMPK-related kinase family, which is activated downstream of the tumor suppressor kinase LKB1. The LKB1-AMPK signaling network is a central regulator of cellular energy homeostasis, coordinating metabolic processes and cell growth in response to energy stress.

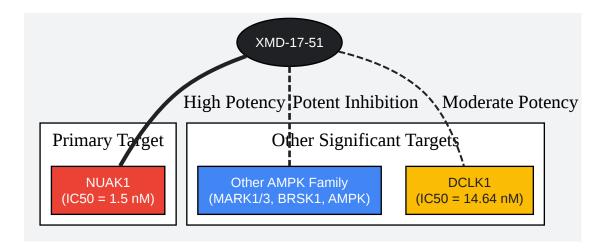












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References

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- 2. XMD-17-51 Inhibits DCLK1 Kinase and Prevents Lung Cancer Progression PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [XMD-17-51: A Technical Guide on its Interaction with AMPK Family Kinases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10800693#xmd-17-51-effect-on-ampk-family-kinases]

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